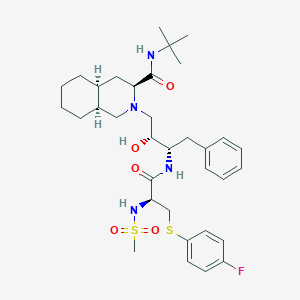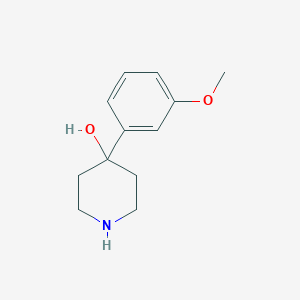
4-Acetyl-3-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-3-methylcyclohex-2-en-1-one, commonly known as AMCH, is a cyclic ketone that has gained significant interest in scientific research in recent years due to its unique chemical properties and potential applications in various fields. This compound is a yellowish liquid with a distinct odor and is commonly used as a flavoring agent in food and beverage industries. However, its potential as a research tool has been explored in recent years, and several studies have been conducted to understand its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of AMCH is not well understood, but it is believed to act as a reactive electrophile due to the presence of a carbonyl group and an alpha, beta-unsaturated system in its chemical structure. This reactivity makes AMCH a useful tool for studying the mechanism of various chemical reactions, including nucleophilic addition, Michael addition, and Diels-Alder reactions.
Efectos Bioquímicos Y Fisiológicos
AMCH has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. In a study conducted on human breast cancer cells, AMCH was found to induce cell death by activating the intrinsic apoptotic pathway. AMCH has also been reported to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMCH has several advantages as a research tool, including its unique chemical structure, reactivity, and availability. It is relatively easy to synthesize and can be obtained in high purity and yield. However, its potential as a research tool is limited by its potential toxicity and the lack of information on its mechanism of action.
Direcciones Futuras
There are several future directions for the research on AMCH, including the synthesis of novel compounds with potential biological activities, the exploration of its mechanism of action, and the development of new synthetic methods for its production. Additionally, the potential applications of AMCH in the food and beverage industry should also be explored further.
Métodos De Síntesis
The synthesis of AMCH can be achieved through several methods, including the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst. This method results in the production of AMCH with high purity and yield. Other methods, such as the oxidation of 4-isopropylcyclohexanol and the cyclization of 4-isopropylphenylacetic acid, have also been reported for the synthesis of AMCH.
Aplicaciones Científicas De Investigación
AMCH has been widely used in scientific research as a model compound for studying the chemical and physical properties of cyclic ketones. Its unique chemical structure and reactivity have made it a useful tool for exploring the mechanism of various chemical reactions, including the Diels-Alder reaction, Michael addition, and oxidation reactions. AMCH has also been used as a starting material for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.
Propiedades
Número CAS |
194808-25-8 |
|---|---|
Nombre del producto |
4-Acetyl-3-methylcyclohex-2-en-1-one |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
Clave InChI |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
SMILES canónico |
CC1=CC(=O)CCC1C(=O)C |
Sinónimos |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




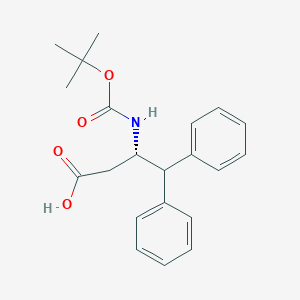
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

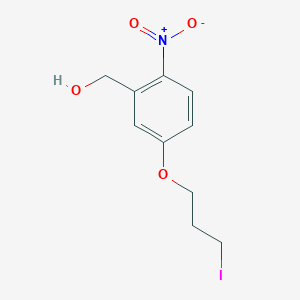


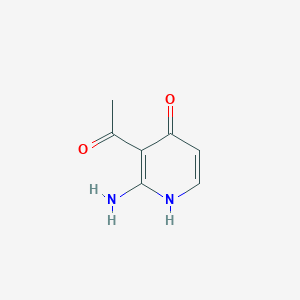
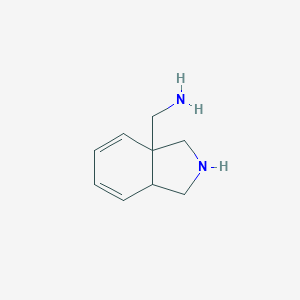
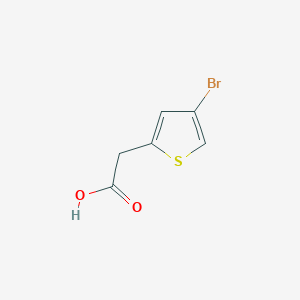
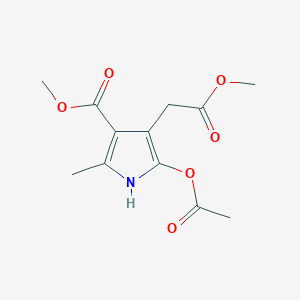
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
